2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Description
2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 2-phenylindole core. The indole moiety is substituted at the 3-position with a sulfanyl (-S-) group linked to an acetamide (-NHCOCH3) side chain.
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-14(19)10-20-16-12-8-4-5-9-13(12)18-15(16)11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQGSDDDFQPHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the reaction of 2-phenyl-1H-indole-3-thiol with chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the interaction with specific molecular targets in microbial cells. The compound may inhibit key enzymes or disrupt cellular processes, leading to the death of the microorganism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide with structurally or functionally related compounds, emphasizing differences in substituents, molecular properties, and biological activities.
Key Observations:
Structural Diversity :
- Core Modifications : While this compound has an indole-sulfanyl-acetamide backbone, analogs like 8t () and iCRT3 () incorporate oxadiazole or oxazole rings, enhancing rigidity and binding specificity.
- Substituent Effects : Halogenation (e.g., iodine in 19 ), alkylation (e.g., ethyl in iCRT3 ), or aromatic substitution (e.g., benzodioxol in ) modulate solubility and target affinity.
Biological Activity: Antimicrobial Potential: Compounds like 19 and 38/39 () with triazole-sulfanyl groups exhibit MIC values against E. coli, suggesting the sulfanyl-acetamide motif contributes to bacterial membrane disruption . Pathway Modulation: iCRT3’s Wnt pathway inhibition underscores the role of sulfanyl-acetamides in regulating inflammatory responses .
Synthesis and Characterization :
- Crystallography : Chiral analogs like (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () are characterized via X-ray diffraction (space group P212121), providing insights into hydrogen bonding and packing interactions critical for stability .
- Spectroscopy : NMR (¹H, ¹³C) and mass spectrometry are standard for validating sulfanyl-acetamide derivatives (e.g., 8t , 19 ) .
Drug Discovery Relevance: Sulfur-containing analogs (e.g., N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide) are prioritized in silico for their novelty and bioactivity .
Biological Activity
The compound 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is an indole derivative recognized for its diverse biological activities. Indole compounds are known for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.
Target Interactions
The exact mode of action of this compound is not fully elucidated; however, it is believed to interact with various biological receptors and enzymes. Indole derivatives typically bind to multiple targets, including:
- RNA-dependent RNA polymerase (RdRp) : This interaction inhibits viral replication in respiratory syncytial virus (RSV) and influenza A virus (IAV) .
- Cyclooxygenase (COX) enzymes : The compound exhibits anti-inflammatory activity by inhibiting COX enzymes, which are critical in the inflammatory response .
Biochemical Pathways
The compound influences several biochemical pathways, including:
- Cell Signaling : It modulates cellular signaling pathways that can lead to reduced inflammation and altered gene expression.
- Metabolic Pathways : Its interaction with RdRp affects metabolic processes related to viral replication .
Antiviral Activity
Research has shown that this compound possesses significant antiviral properties. In studies evaluating its efficacy against RSV and IAV, several derivatives demonstrated low micromolar to sub-micromolar effective concentrations (EC50), indicating potent antiviral activity .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects using various models. Notably, it has been shown to:
- Reduce pro-inflammatory cytokines.
- Inhibit COX enzyme activity with an IC50 comparable to standard anti-inflammatory drugs like ibuprofen .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound across various cancer cell lines. For instance:
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting potential as an anticancer agent.
In Vivo Studies
In animal models, the compound was tested for its anti-inflammatory properties. It was found to effectively reduce inflammation in carrageenan-induced paw edema models, demonstrating a significant reduction in swelling compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
